![molecular formula C23H34N2O3S B4298599 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B4298599.png)
1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. This compound has been extensively studied due to its potential therapeutic benefits in pain management and other neurological disorders.
Scientific Research Applications
1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic benefits in pain management. It has been shown to selectively block the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. In preclinical studies, 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has been effective in reducing acute and chronic pain in animal models. Additionally, it has been investigated for its potential use in treating other neurological disorders such as migraine, itch, and bladder dysfunction.
Mechanism of Action
The P2X3 and P2X2/3 receptors are ion channels that are activated by ATP and are involved in the transmission of pain signals. 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine selectively blocks these receptors, preventing the transmission of pain signals. This mechanism of action has been extensively studied and validated in preclinical studies.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has been shown to be effective in reducing acute and chronic pain in animal models. It has also been investigated for its potential use in treating other neurological disorders such as migraine, itch, and bladder dysfunction. In addition, 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has been shown to have minimal off-target effects, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the key advantages of 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is its selectivity for the P2X3 and P2X2/3 receptors, which reduces the risk of off-target effects. Additionally, the synthesis method for 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has been optimized to produce high yields and purity, making it a reliable compound for lab experiments. However, one limitation of 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is its low solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for the development of 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of 1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine in treating other neurological disorders beyond pain management. Finally, the development of more selective and potent P2X3 and P2X2/3 receptor antagonists could lead to the development of even more effective therapies for pain and other neurological disorders.
Conclusion
1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is a promising compound for the treatment of pain and other neurological disorders. Its selective blockade of the P2X3 and P2X2/3 receptors has been extensively studied and validated in preclinical studies. While there are some limitations to its use in lab experiments, the development of more selective and potent compounds could lead to the development of more effective therapies for pain and other neurological disorders.
properties
IUPAC Name |
1-(1-adamantyl)-4-(4-propoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3S/c1-2-11-28-21-3-5-22(6-4-21)29(26,27)25-9-7-24(8-10-25)23-15-18-12-19(16-23)14-20(13-18)17-23/h3-6,18-20H,2,7-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFYUPREGGLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-YL)-4-(4-propoxybenzenesulfonyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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